2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo-thiazine core and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps. The starting materials often include dibenzo-thiazine derivatives and acetamide precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(methylsulfanyl)phenyl]acetamide include other dibenzo-thiazine derivatives and acetamide compounds. These may have similar structures but differ in their functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C24H24N2O3S2 |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C24H24N2O3S2/c1-16(2)17-12-13-21-19(14-17)18-8-4-7-11-23(18)31(28,29)26(21)15-24(27)25-20-9-5-6-10-22(20)30-3/h4-14,16H,15H2,1-3H3,(H,25,27) |
InChI Key |
ROZQWZZUYDWAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4SC |
Origin of Product |
United States |
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